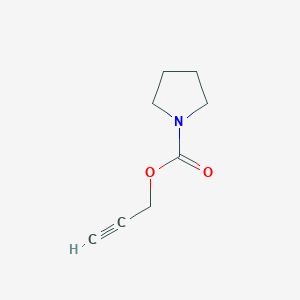
Prop-2-yn-1-yl pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl pyrrolidine-1-carboxylate, also known as propargyl glycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for use in various research studies. In
Mécanisme D'action
Propargyl glycine works by irreversibly inhibiting the activity of MAOs. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels has been found to be effective in treating various neurological disorders.
Effets Biochimiques Et Physiologiques
Propargyl glycine has been found to have several biochemical and physiological effects. One of the most significant effects of this compound is its ability to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels has been found to be effective in treating various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine in lab experiments is its ability to irreversibly inhibit the activity of MAOs. This property makes it a promising candidate for use in research studies aimed at developing new treatments for neurological disorders. However, one of the limitations of using this compound is its toxicity. Propargyl glycine has been found to be toxic at high concentrations, which limits its use in certain research studies.
Orientations Futures
There are several future directions for research on Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine. One potential direction is to explore its potential as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate the use of Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine in combination with other drugs to enhance its effectiveness in treating neurological disorders. Additionally, further research is needed to explore the toxicity of this compound and to develop safer methods of using it in lab experiments.
Conclusion
Prop-2-yn-1-yl pyrrolidine-1-carboxylate, also known as Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine, is a promising compound that has several potential applications in the field of medicine. Its ability to irreversibly inhibit the activity of MAOs makes it a promising candidate for use in research studies aimed at developing new treatments for neurological disorders. However, its toxicity limits its use in certain research studies. Further research is needed to explore its potential as a treatment for other neurological disorders and to develop safer methods of using it in lab experiments.
Méthodes De Synthèse
Prop-2-yn-1-yl pyrrolidine-1-carboxylate can be synthesized through a reaction between Prop-2-yn-1-yl pyrrolidine-1-carboxylate bromide and glycine. The reaction takes place in anhydrous conditions and requires the use of a base catalyst such as potassium carbonate. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Propargyl glycine has been found to possess several potential applications in the field of medicine. One of the most significant applications of this compound is its ability to inhibit the activity of enzymes called monoamine oxidases (MAOs). MAOs are enzymes that are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes has been found to be effective in treating various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
123477-57-6 |
|---|---|
Nom du produit |
Prop-2-yn-1-yl pyrrolidine-1-carboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
prop-2-ynyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h1H,3-7H2 |
Clé InChI |
JRTVUTADKUCKKX-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)N1CCCC1 |
SMILES canonique |
C#CCOC(=O)N1CCCC1 |
Synonymes |
1-Pyrrolidinecarboxylicacid,2-propynylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



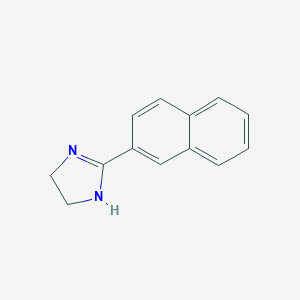
![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
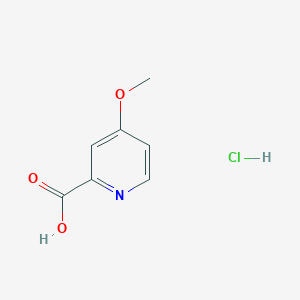
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
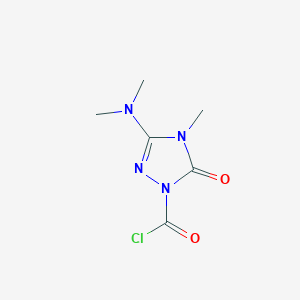

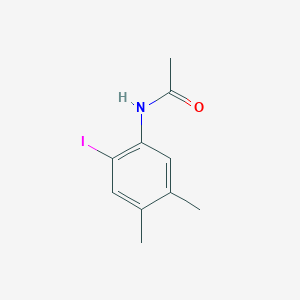

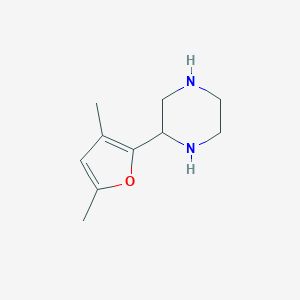
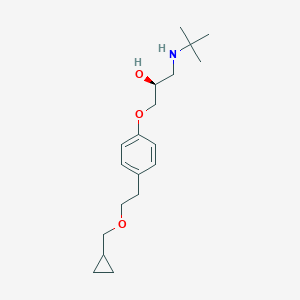
![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)